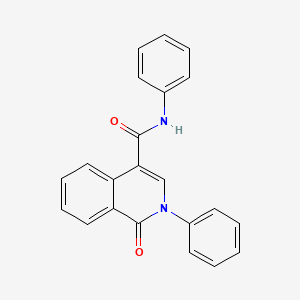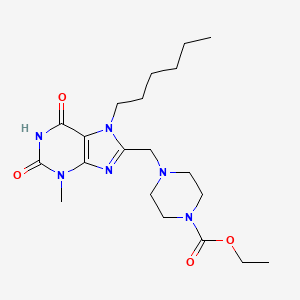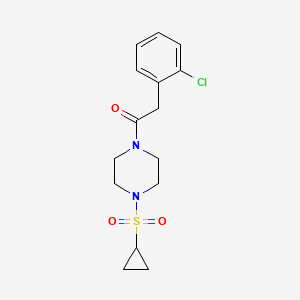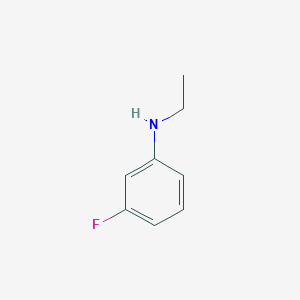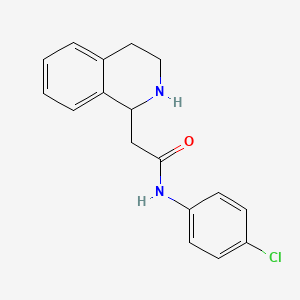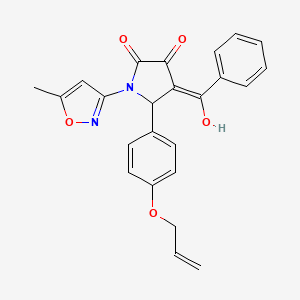
5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound featuring multiple functional groups, including an allyloxy group, a benzoyl group, a hydroxy group, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: Starting with a suitable precursor, such as a β-keto ester, the isoxazole ring can be formed through a cyclization reaction involving hydroxylamine.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a phenol derivative.
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving an appropriate amine and a diketone.
Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Due to its potential biological activities, this compound might be investigated for therapeutic applications. Its ability to interact with various biological targets could make it useful in the treatment of diseases.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The isoxazole ring and other functional groups could play crucial roles in binding to these molecular targets and influencing biological pathways.
相似化合物的比较
Similar Compounds
5-(4-hydroxyphenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a hydroxy group instead of an allyloxy group.
5-(4-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.
Uniqueness
The presence of the allyloxy group in 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for synthetic chemists looking to explore new chemical space and develop novel molecules.
属性
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-13-30-18-11-9-16(10-12-18)21-20(22(27)17-7-5-4-6-8-17)23(28)24(29)26(21)19-14-15(2)31-25-19/h3-12,14,21,27H,1,13H2,2H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIQEHSIIDPWCC-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2686731.png)
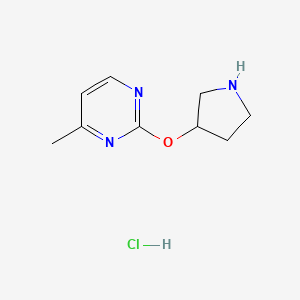
![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)
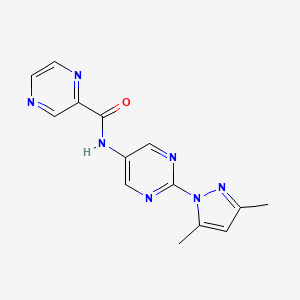
![N-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2686737.png)
![2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2686740.png)
![N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686742.png)
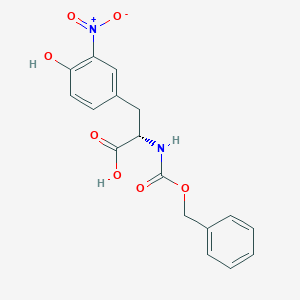
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)
